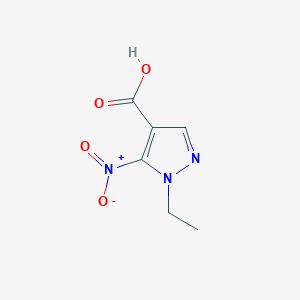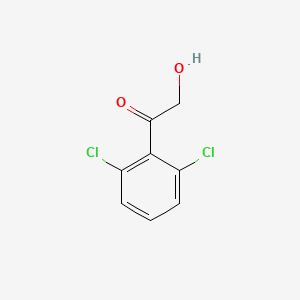
2',6'-Dichloro-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dichloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2’ and 6’ positions, and a hydroxyl group is attached to the 2 position of the phenyl ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,6’-Dichloro-2-hydroxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Another method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone with aqueous sodium hydroxide solution at reflux . This method provides a moderate yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dichloro-2-hydroxyacetophenone often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dichloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Aplicaciones Científicas De Investigación
2’,6’-Dichloro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and flavones.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dichloro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3’,5’-Dichloro-2-hydroxyacetophenone: Similar structure but with chlorine atoms at the 3’ and 5’ positions.
2’,4’-Dihydroxyacetophenone: Contains two hydroxyl groups at the 2’ and 4’ positions.
2-Chloro-3’,4’-dihydroxyacetophenone: Contains a chlorine atom at the 2 position and hydroxyl groups at the 3’ and 4’ positions.
Uniqueness
2’,6’-Dichloro-2-hydroxyacetophenone is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |
Clave InChI |
FFBWGIPPOPTJSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
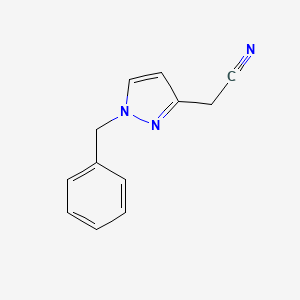
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)

![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
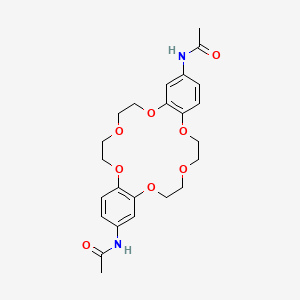
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)
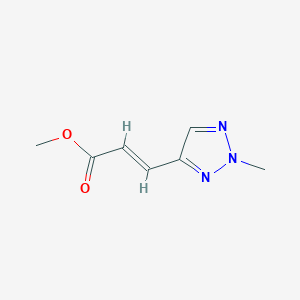
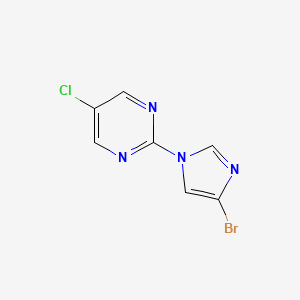
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
